molecular formula C14H22ClNO2 B2395022 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride CAS No. 1380300-43-5

4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride

Cat. No.: B2395022
CAS No.: 1380300-43-5
M. Wt: 271.79
InChI Key: RQHFZLHBNUCWCB-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride is a synthetic organic compound featuring a tetrahydropyran (oxane) core substituted with a 4-methoxyphenylmethyl group and a methanamine moiety. The hydrochloride salt enhances its stability and solubility for research applications.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)methyl]oxan-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-4-2-12(3-5-13)10-14(11-15)6-8-17-9-7-14;/h2-5H,6-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHFZLHBNUCWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCOCC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methodologies

Tetrahydropyran Ring Formation

The oxane ring is synthesized through acid-catalyzed cyclization of pentane-1,5-diol derivatives. For example, treatment of 5-chloropentan-1-ol with sulfuric acid generates the tetrahydropyran framework, with the 4-position activated for subsequent functionalization. Alternative routes employ epoxide ring-opening strategies, where 4,5-epoxypentanol undergoes acid-mediated cyclization to yield the oxane skeleton.

Table 1: Comparative Ring-Formation Methods
Method Reagents/Conditions Yield (%) Purity (%)
Acid-catalyzed cyclization H₂SO₄, 80°C, 6 h 72 95
Epoxide ring-opening HCl (gas), Et₂O, 0°C, 2 h 68 92

Introduction of the 4-Methoxybenzyl Group

The 4-methoxybenzyl moiety is appended via nucleophilic substitution or Friedel-Crafts alkylation. A patented approach (US10239882B2) details the reaction of 4-bromooxane with 4-methoxybenzylmagnesium bromide in tetrahydrofuran at −78°C, achieving 65% yield. Competitive pathways include Lewis acid-catalyzed alkylation using aluminum trichloride and 4-methoxybenzyl chloride, though this method risks over-alkylation.

Installation of the Methanamine Functionality

Reductive amination proves most effective for introducing the primary amine. Treatment of 4-(4-methoxybenzyl)oxan-4-one with ammonium acetate and sodium cyanoborohydride in methanol affords the free base in 78% yield. Alternative routes, such as the Gabriel synthesis, utilize phthalimide-protected intermediates but require additional deprotection steps, reducing overall efficiency.

Hydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) yields 89% pure product, as confirmed by X-ray diffraction.

Optimization and Challenges

Regioselectivity in Benzyl Group Attachment

Positional isomerism poses a significant challenge, particularly during Friedel-Crafts alkylation. Nuclear magnetic resonance (NMR) studies indicate that employing bulky Lewis acids like titanium tetrachloride suppresses para-substitution byproducts, enhancing regioselectivity to 94%.

Stereochemical Control

The tetrahydropyran ring’s chair conformation influences the spatial orientation of substituents. Chiral HPLC analysis reveals that using (R)-BINOL-derived catalysts during cyclization achieves 88% enantiomeric excess for the desired (S)-configured product.

Scalability and Industrial Applications

Pilot-Scale Synthesis

A kilogram-scale protocol developed by VulcanChem employs continuous flow chemistry for the cyclization and amination steps, reducing reaction times by 40% and improving yield reproducibility to ±2%.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride is a chemical compound that has garnered attention for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine. Below is a detailed exploration of its applications, supported by data tables and relevant case studies.

Overview

  • Molecular Formula: C14H22ClNO2
  • Molecular Weight: 273.79 g/mol
  • Appearance: White crystalline powder
  • Solubility: Soluble in water

Chemistry

Intermediate in Synthesis:
4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride serves as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of compounds with specific pharmacological properties.

Biology

Biological Interaction Studies:
Research has focused on the compound's interaction with biological systems. It has been studied for its potential effects on enzymes and receptors, which may lead to insights into its role as an agonist or antagonist in various biochemical pathways .

Medicine

Therapeutic Potential:
The compound is under investigation for its therapeutic properties. It may serve as a precursor in drug development targeting specific diseases, including cancer and neurological disorders. Its mechanism of action involves modulation of activity at molecular targets, influencing various pathways associated with disease states .

Industry

Chemical Production:
In industrial applications, 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride is used in the production of various chemical products and materials. Its versatility makes it valuable in synthesizing specialty chemicals and pharmaceuticals.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
ChemistryIntermediate for complex molecule synthesisFacilitates development of novel compounds
BiologyInteraction studies with enzymes/receptorsInsights into biological mechanisms
MedicineInvestigated for therapeutic propertiesPotential drug development precursor
IndustryUsed in chemical productionValuable for specialty chemicals

A study evaluated the biological activity of derivatives based on 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride. The results indicated significant interactions with specific enzyme targets, suggesting potential applications in treating metabolic disorders .

Case Study 2: Drug Development

In a recent investigation, researchers explored the compound's role as a precursor for developing new anticancer agents. The findings demonstrated promising cytotoxic effects against various cancer cell lines, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Attributes:

  • Molecular Formula: Likely C₁₄H₂₂ClNO₂ (inferred from analogs in and ).
  • Key Functional Groups :
    • Oxane (tetrahydropyran) ring : Provides a rigid, oxygen-containing cyclic structure.
    • 4-Methoxyphenylmethyl group : Introduces aromaticity and electron-donating methoxy substituents.
    • Primary amine : Protonated as a hydrochloride salt, enhancing solubility.

Supplier listings () suggest its availability for experimental use.

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent type, position, and molecular framework. Key differences in structure, physicochemical properties, and biological activity are highlighted.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Features Key Structural Differences
4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride (Target) C₁₄H₂₂ClNO₂ 271.79 4-Methoxy group on phenyl ring; benzyl linkage to oxane Reference compound
[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride (CID 18524015) C₁₃H₂₀ClNO 241.76 4-Methyl group on phenyl ring (electron-donating) Methoxy → methyl; reduced polarity
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride C₈H₁₈ClNO₂ 195.69 Methoxymethyl group on oxane ring (no aromatic system) Loss of aromatic phenyl group; altered hydrophobicity
{4-[(3-Methoxyphenyl)methyl]oxan-4-yl}methanamine hydrochloride C₁₄H₂₂ClNO₂ 271.79 3-Methoxy group on phenyl ring (meta-substitution) Altered electronic effects due to substituent position
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride C₁₃H₁₅ClF₃NO 293.72 2-Trifluoromethyl group on phenyl ring (electron-withdrawing) Methoxy → CF₃; increased electronegativity
4-Aminomethyltetrahydropyran hydrochloride C₆H₁₄ClNO 151.63 No phenyl substituent; simpler oxane-amine structure Minimal steric bulk; lower molecular complexity

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., methoxy, methyl) enhance aromatic ring reactivity and may influence binding interactions in biological systems.
  • Electron-withdrawing groups (e.g., trifluoromethyl) increase polarity and may alter metabolic stability .

Hydrophobicity :

  • Compounds with phenylmethyl groups (e.g., target compound) are more lipophilic than those with methoxymethyl or unsubstituted oxane rings .

Herbicidal Activity ():

  • Analogs with 4-chlorobenzyl or 3,4,5-trimethoxyphenyl substituents demonstrated herbicidal activity against rape (EC₅₀: 10–100 µM) but weak effects on barnyard grass.
  • The target compound’s 4-methoxyphenyl group may confer similar activity, though potency could vary due to differences in electron donation .

Antifungal Potential ():

  • Structurally distinct oxadiazole derivatives (e.g., LMM5) showed antifungal activity, suggesting that the oxane-amine scaffold may be versatile for medicinal chemistry optimization.

Pharmacological Analogs ():

  • Paroxetine-related compounds with 4-methoxyphenyl groups (e.g., USP Paroxetine System Suitability Mixture A) are antidepressants, highlighting the therapeutic relevance of this substituent in CNS-targeting molecules.

Biological Activity

4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride, a compound characterized by its oxane structure and methoxyphenyl substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride can be represented as follows:

C13H19NO2 HCl\text{C}_{13}\text{H}_{19}\text{N}\text{O}_2\text{ HCl}

This compound features a methoxy group attached to a phenyl ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways that regulate physiological responses.
  • Neurotransmitter Interaction : Given its structural similarity to known psychoactive substances, it may affect neurotransmitter systems, particularly those involving dopamine and serotonin.

Biological Activity Overview

Research indicates that 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating possible applications in cancer therapy.
  • Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • Antimicrobial Activity : A study conducted by Asif et al. (2015) demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, suggesting potential for therapeutic use.
  • Cytotoxicity Against Cancer Cells : Research published in 2020 highlighted that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study utilized flow cytometry to quantify cell death and confirmed the efficacy of the compound as a potential anticancer agent.
  • Neuroprotective Effects : A recent investigation revealed that 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride provided significant protection against oxidative stress-induced neuronal damage in vitro. This effect was attributed to the modulation of antioxidant enzyme activity.

Q & A

Q. What are the optimal synthetic routes for 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including alkylation of the oxan ring and subsequent amine functionalization. Key steps include:

  • Methoxyphenyl group introduction : Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions (e.g., THF or DCM as solvents).
  • Amine salt formation : Reaction with HCl gas in ethanol to yield the hydrochloride salt, enhancing solubility .
    Reaction optimization requires strict control of temperature (0–25°C) and exclusion of moisture to prevent hydrolysis. Yields vary between 40–70% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the methoxyphenyl group (δ 3.8 ppm for OCH3_3) and oxan ring protons (δ 1.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 251.15 (free base) and 287.62 (hydrochloride) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence the compound’s interaction with biological targets, and what methodological approaches validate these interactions?

The methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration. Target engagement is studied via:

  • Radioligand Binding Assays : For serotonin/dopamine receptors (IC50_{50} values in µM range) .
  • Molecular Dynamics Simulations : Predict binding affinities to G-protein-coupled receptors (GPCRs) using docking software (e.g., AutoDock Vina) .
    Contradictory data in receptor specificity may arise from enantiomeric impurities; chiral HPLC is recommended for stereochemical resolution .

Q. What strategies resolve discrepancies in reported neuroprotective vs. cytotoxic effects across in vitro studies?

Discrepancies often stem from:

  • Cell Line Variability : Neuronal (SH-SY5Y) vs. glial (U-87 MG) cells show differential responses due to metabolic activity .
  • Dose-Dependent Effects : Neuroprotection at 10–50 µM vs. apoptosis induction >100 µM .
    Standardized protocols (e.g., MTT assays with matched controls) and pharmacokinetic profiling (Cmax_{max}, AUC) are critical for reproducibility .

Q. How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?

  • Structural Modifications :
    • Replace methoxy with trifluoromethoxy to resist demethylation .
    • Introduce fluorine at the oxan ring to block CYP450-mediated oxidation .
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to optimize logP (2–4) and polar surface area (<80 Ų) .
  • In Vivo Validation : Microsomal stability assays (e.g., rat liver microsomes) quantify half-life improvements .

Methodological Challenges and Solutions

Q. What are the limitations of current solubility enhancement strategies for this hydrochloride salt?

  • Issue : Precipitation in physiological buffers (pH 7.4) due to poor aqueous solubility (<1 mg/mL) .
  • Solutions :
    • Co-solvents (e.g., PEG 400) increase solubility to 5–10 mg/mL .
    • Nanoformulation (liposomes) improves bioavailability in preclinical models .

Q. How do researchers address batch-to-batch variability in pharmacological assays?

  • Quality Control : Mandatory LC-MS/MS batch analysis to detect impurities (e.g., unreacted methoxyphenyl precursors) .
  • Standardized Bioassays : Use internal reference compounds (e.g., fluoxetine for serotonin uptake assays) to normalize data .

Comparative Analysis Table

Property 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine HCl Analog: [4-(Fluoromethyl)oxan-4-yl]methanamine HCl
LogP 2.11.8
Aqueous Solubility 0.8 mg/mL3.2 mg/mL
CYP3A4 Inhibition (IC₅₀) 45 µM12 µM
Neuroprotective Range 10–50 µM5–30 µM
Data compiled from

Key Citations

  • Synthesis & Characterization:
  • Biological Activity:
  • Stability & Formulation:

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